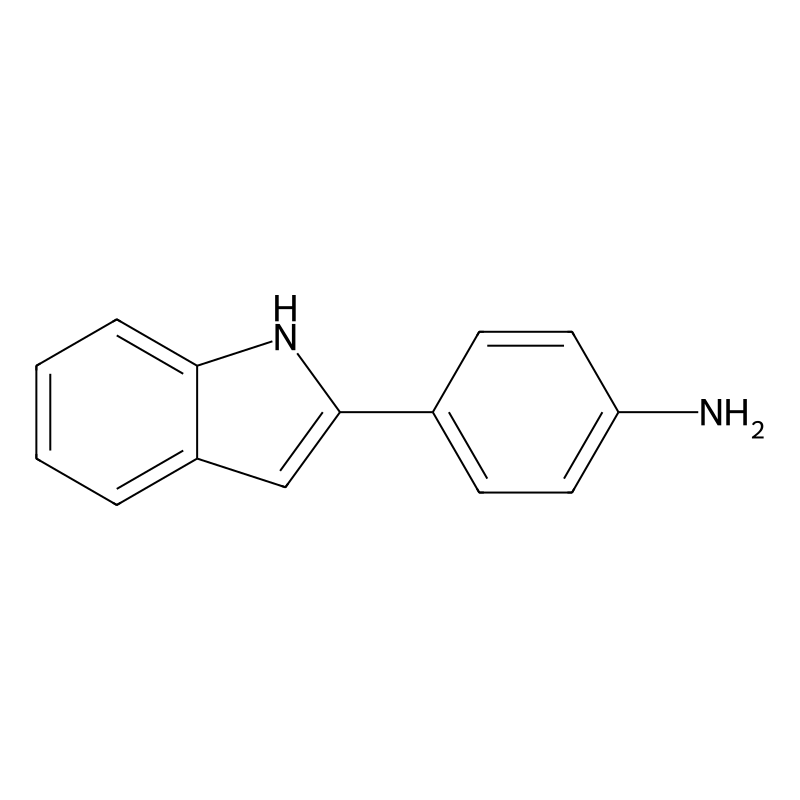

4-(1H-indol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Potential Applications:

Research suggests that 4-(1H-indol-2-yl)aniline may possess properties relevant to various scientific fields, including:

- Medicinal Chemistry: Studies have explored its potential as a scaffold for the development of new drugs, particularly those targeting specific enzymes and receptors involved in diseases like cancer and neurodegenerative disorders [, ].

- Material Science: Research suggests its potential application in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties [].

- Supramolecular Chemistry: Studies have investigated its ability to self-assemble into well-defined structures, potentially useful for applications in drug delivery and sensor development [].

4-(1H-indol-2-yl)aniline is an organic compound characterized by an indole ring system substituted with an aniline group at the 4-position. The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, making it a bicyclic compound. This specific arrangement contributes to its unique chemical properties and biological activities, which are of significant interest in various fields of research, including medicinal chemistry and materials science .

- Oxidation: The compound can be oxidized to form quinonoid structures, which are important in various biological processes.

- Reduction: It can undergo reduction reactions, converting nitro groups (if present) to amines.

- Substitution: Electrophilic substitution reactions allow for the introduction of various substituents onto the indole ring, enhancing its reactivity and potential applications.

This compound exhibits a range of biological activities:

- Anticancer Activity: Research indicates potential applications in cancer therapy due to its ability to interact with specific biological pathways.

- Antimicrobial Properties: 4-(1H-indol-2-yl)aniline has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Enzyme Interactions: It acts as a ligand in molecular modeling studies, particularly binding to cyclooxygenase-1 (Cox-1), an enzyme involved in inflammatory processes .

The synthesis of 4-(1H-indol-2-yl)aniline typically involves:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Following this, functionalization at the 4-position can be achieved through electrophilic substitution reactions.

- Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution reaction between aniline and indole. This approach is often favored for its simplicity and efficiency in producing high yields .

4-(1H-indol-2-yl)aniline has diverse applications across various fields:

- Medicinal Chemistry: Its potential as an anticancer agent and in targeting specific biological pathways makes it valuable in drug development.

- Material Science: The compound is utilized in producing dyes and pigments due to its electronic properties.

- Biological Assays: It serves as a probe for studying enzyme interactions and other biological processes.

Studies have shown that 4-(1H-indol-2-yl)aniline interacts with multiple biological receptors, leading to significant changes in biochemical pathways. Its binding affinity with Cox-1 suggests a role in modulating inflammatory responses, while other studies highlight its potential in antiviral and antimicrobial applications .

Several compounds share structural similarities with 4-(1H-indol-2-yl)aniline, each exhibiting unique properties:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(1H-indol-2-yl)aniline | Indole substituted at position 2 | Antimicrobial, anticancer |

| 3-(1H-indol-2-yl)aniline | Indole substituted at position 3 | Antioxidant, anti-inflammatory |

| 5-(1H-indol-3-yl)aniline | Indole substituted at position 5 | Neuroprotective effects |

| 4-(1H-pyrrol-1-yl)aniline | Pyrrole substituted at position 4 | Anticancer properties |

The uniqueness of 4-(1H-indol-2-yl)aniline lies in its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to these similar compounds. Its diverse applications and potential therapeutic benefits continue to drive research into this intriguing compound .